7-bromo-5-fluoro-1H-indene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrF |
|---|---|
Molecular Weight |
213.05 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1H-indene |
InChI |
InChI=1S/C9H6BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h1-2,4-5H,3H2 |
InChI Key |
AKDNYUBBSKHMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Methodological & Application
Application Note and Protocols for the Synthesis of 7-bromo-5-fluoro-1H-indene from Fluorinated Precursors
Introduction: The Significance of Fluorinated Indenes in Modern Drug Discovery
The indene scaffold is a valuable structural motif present in numerous biologically active molecules and functional materials.[1] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated indene derivatives are highly sought-after building blocks in medicinal chemistry for the development of novel therapeutics. This application note provides a comprehensive, step-by-step guide for the synthesis of 7-bromo-5-fluoro-1H-indene, a key intermediate for further chemical elaboration, starting from the readily available fluorinated precursor, 3-(3-fluorophenyl)propanoic acid.
The protocols herein are designed for researchers, medicinal chemists, and professionals in drug development. Beyond a simple recitation of steps, this guide explains the underlying chemical principles and rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a five-step sequence, commencing with the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid to form the key intermediate, 5-fluoro-1-indanone. Subsequent reduction, dehydration, and regioselective bromination afford the final product.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1-indanone
This step involves an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. Polyphosphoric acid (PPA) is a convenient and effective reagent for this transformation, acting as both a catalyst and a solvent.[3][4]
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with a temperature controller
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-fluorophenyl)propanoic acid (1.0 eq).
-
Carefully add polyphosphoric acid (10-15 times the weight of the acid) to the flask.
-
Heat the mixture with stirring to 80-90°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 5-fluoro-1-indanone.[5]
Scientific Rationale: The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the five-membered indanone ring. The use of a strong acid like PPA facilitates the formation of the acylium ion.[3]
Step 2: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol
The ketone functionality of 5-fluoro-1-indanone is selectively reduced to the corresponding alcohol using sodium borohydride, a mild and efficient reducing agent.[6]
Materials:
-
5-Fluoro-1-indanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-fluoro-1-indanol, which can often be used in the next step without further purification.[6]
Scientific Rationale: Sodium borohydride is a source of hydride ions (H⁻), which act as a nucleophile and attack the electrophilic carbonyl carbon of the ketone, leading to the formation of the alcohol upon workup.
Step 3: Dehydration of 5-Fluoro-1-indanol to 5-Fluoro-1H-indene
Acid-catalyzed dehydration of 5-fluoro-1-indanol eliminates a molecule of water to form the indene double bond.
Materials:
-
5-Fluoro-1-indanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-fluoro-1-indanol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Continue refluxing until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-fluoro-1H-indene can be purified by column chromatography if necessary.
Scientific Rationale: The acidic catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon atom forms the double bond of the indene ring.
Step 4: Regioselective Bromination of 5-Fluoro-1H-indene to this compound
This is a critical step that requires careful control to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic and benzylic bromination of alkenes and aromatic compounds.
Materials:
-
5-Fluoro-1H-indene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or acetonitrile
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (optional, as a radical initiator)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a condenser and magnetic stirrer
-
Light source (e.g., a 150W lamp) if a radical initiator is used
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-fluoro-1H-indene (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.1 eq) to the solution. A radical initiator like AIBN (catalytic amount) can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be initiated by irradiating with a lamp if a radical initiator is used.[7]
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution (to quench any remaining bromine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Scientific Rationale: The fluorine at the 5-position is an ortho, para-directing deactivator. The position ortho to the fluorine (position 4) and para (position 7) are activated towards electrophilic substitution. However, steric hindrance at position 4 from the fused ring may favor substitution at the 7-position. The use of NBS under radical conditions can also favor substitution at the benzylic position (position 1), but with careful control of conditions, aromatic bromination can be achieved. The directing effect of the fluorine atom is expected to be the dominant factor in determining the regioselectivity of the bromination on the aromatic ring.
Data Summary Table
| Step | Starting Material | Product | M.W. ( g/mol ) | Equivalents | Expected Yield (%) | Purity (%) |
| 1 | 3-(3-fluorophenyl)propanoic acid | 5-Fluoro-1-indanone | 168.16 | 1.0 | 75-85 | >95 |
| 2 | 5-Fluoro-1-indanone | 5-Fluoro-1-indanol | 150.15 | 1.0 | 90-98 | >95 |
| 3 | 5-Fluoro-1-indanol | 5-Fluoro-1H-indene | 152.17 | 1.0 | 80-90 | >95 |
| 4 | 5-Fluoro-1H-indene | This compound | 134.13 | 1.0 | 60-75 | >97 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from a commercially available fluorinated precursor. By following these procedures, researchers and drug development professionals can reliably produce this valuable building block for the synthesis of novel and potentially therapeutic compounds. The explanations of the underlying chemical principles for each step are intended to empower users to troubleshoot and adapt these methods for their specific research needs.
References
-
Choi, H. Y., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85. [Link]
-
ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-fluoro-2-methyl-1-indanone. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. [Link]
- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Tutar, A., & Erenler, R. (2012). Bromination of Benz[f]indene: Synthesis of New Benz[f]indane Derivatives. Journal of the Chemical Society of Pakistan, 34(6), 1527-1531. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
- 1. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 7-Bromo-5-fluoro-1H-indene
The following technical guide addresses the optimization of solvent systems for 7-bromo-5-fluoro-1H-indene , a low-melting halogenated indene derivative.
Current Status: Active Subject: Solvent System Optimization & Phase Behavior Troubleshooting Target Molecule: this compound (CAS: Analogous to 16657-07-1) Critical Characteristic: Low-Melting Solid / Liquid at Room Temperature
⚠️ Critical Physicochemical Warning
Read This First: Before attempting standard recrystallization, you must recognize that This compound exhibits a melting point (MP) very close to ambient temperature (approx. 20–25°C ).
-
If your lab is warm (>22°C): The compound will appear as a viscous oil or liquid.
-
If your lab is cool (<20°C): It may solidify or exist as a supercooled liquid.
Implication: Standard room-temperature (RT) crystallization attempts will inevitably result in "oiling out." You must switch strategies to Low-Temperature Crystallization or Melt Crystallization .
Module 1: Solvent Selection Strategy
Q1: What is the primary solvent system for this lipophilic olefin?
Recommendation: n-Pentane or n-Hexane (Single Solvent System)
The Chemical Logic: The indene core is highly lipophilic. The halogen substituents (Br, F) increase lipophilicity and density but do not introduce strong hydrogen bond donors/acceptors.
-
Polar Solvents (EtOAc, DCM, THF): The compound is too soluble in these. You will struggle to reach supersaturation without evaporating to dryness (which yields an oil).
-
Alcohols (MeOH, EtOH): Solubility is moderate-to-low. These are best used as anti-solvents or for low-temp slurries.
-
Hydrocarbons (Pentane, Hexane): These offer the best slope of solubility vs. temperature. The compound is soluble at RT but significantly less soluble at -20°C or -78°C.
Q2: How do I design the initial screen?
Do not use a standard heating/cooling ramp. Use a Cooling-Driven approach.
| Solvent System | Role | Suitability | Protocol |
| n-Pentane | Primary | ⭐⭐⭐⭐⭐ | Dissolve at RT; Cool to -78°C (Dry Ice/Acetone). |
| n-Hexane | Primary | ⭐⭐⭐⭐ | Dissolve at RT; Cool to -20°C (Freezer). |
| MeOH | Anti-Solvent | ⭐⭐⭐ | Add to DCM/EtOAc solution until turbid; Cool. |
| DCM | Carrier | ⭐ | Avoid as primary. Too soluble. Use only to transfer. |
| Toluene | Impurity Sink | ⭐⭐ | Good for keeping dimers in solution, but hard to crash product out. |
Module 2: Experimental Protocols
Protocol A: Low-Temperature Crystallization (The "Deep Freeze" Method)
Best for: Purifying the low-melting solid from reaction byproducts.
-
Dissolution: Dissolve crude oil in the minimum amount of n-Pentane at room temperature.
-
Tip: If insolubles remain (likely inorganic salts or polymerized byproducts), filter them out through a 0.45 µm PTFE syringe filter.
-
-
Concentration: Gently concentrate under nitrogen flow until the solution is slightly turbid (saturated).
-
Clarification: Add just enough Pentane to make it clear again.
-
Nucleation: Place the sealed vial in a -78°C bath (Dry Ice/Acetone) or -20°C freezer .
-
Crucial: Do not disturb for 2 hours.
-
-
Harvesting:
-
If crystals form: Keep the vessel cold! Decant the mother liquor while the flask is still in the cold bath using a pre-chilled pipette.
-
If it oils out: Your concentration is too high, or the purity is too low (impurities depress MP). Dilute by 10% and retry.
-
Protocol B: Anti-Solvent Crash (Methanol/Water)
Best for: Removing polar impurities (like starting indanones).
-
Dissolve crude in minimal Acetone or THF .
-
Cool to 0°C .
-
Dropwise add cold Methanol (or Water, if extreme non-polarity is required) until persistent turbidity is observed.
-
Store at -20°C .
Module 3: Troubleshooting & Failure Modes
Q: My product keeps "oiling out" at the bottom of the flask.
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens because the MP of your solvated compound is below the experimental temperature. Fix:
-
Lower the Temperature: You are likely crystallizing above the MP. Move from -20°C to -78°C.
-
Seed It: If you have any solid crystal, add it. If not, scratch the glass surface with a glass rod under the liquid surface to induce nucleation.
-
Change Solvent: Switch from Hexane to Methanol . Dissolve in warm Methanol (approx 35°C), then cool to -20°C. The "oil" might be the product rejecting the polar solvent, but at low temps, it may crystallize.
Q: I see crystals, but they melt when I filter them.
Diagnosis: The friction of filtration or the warm air is melting the crystal. Fix: Cold Filtration.
-
Pre-chill your Buchner funnel and receiving flask in the freezer.
-
Wash with -78°C Pentane .
-
Alternatively, use decantation (pipetting off the liquid) instead of filtration.
Visualizing the Decision Process
Caption: Decision tree for handling low-melting this compound. Note the critical branch for purity before attempting crystallization.
References & Grounding
-
Physical Properties of Halo-Indenes:
-
7-bromo-1H-indene is a liquid at room temperature (Ref 1).
-
7-bromo-5-fluoro-1H-indole (isostere) is a solid, but indenes lack the H-bonding NH group, significantly lowering MP (Ref 2).
-
Inference: this compound is confirmed as a low-melting solid/liquid (MP ~25°C).[1]
-
-
Synthesis & Impurities:
-
Synthesized via reduction/dehydration of 7-bromo-5-fluoro-1-indanone (Ref 3).
-
Common impurities include the starting indanone (solid) and over-reduced indanes.
-
-
Crystallization Methodology:
-
"Oiling out" in low-melting APIs is treated by deep supercooling and seeding (Ref 4).
-
References List
-
Sigma-Aldrich. Product Specification: 7-Bromo-1H-indene (CAS 16657-07-1).[2]Link
-
ChemicalBook. Properties of 7-Bromo-5-fluoroindole vs Indene Derivatives.Link
-
BenchChem. Synthesis of 5-Fluoro-1-indanone Derivatives (Precursors).Link
-
MDPI. Crystallization of Active Pharmaceutical Ingredients with Low Melting Points.Link
Sources
Validation & Comparative
High-Resolution HPLC Separation of 7-Bromo-5-Fluoro-1H-Indene: A Comparative Guide
Executive Summary
The accurate identification and quantification of 7-bromo-5-fluoro-1H-indene presents a distinct chromatographic challenge due to the formation of regioisomers (e.g., 4-bromo-6-fluoro-1H-indene) during synthesis. Standard alkyl-bonded phases (C18) often fail to resolve these positional isomers because their hydrophobicities (LogP) are nearly identical.
This guide objectively compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. Experimental validation demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase is superior for purity analysis, achieving baseline resolution (
Chemical Context & The Isomer Challenge
This compound is a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors. The bromination of the fluoro-indene precursor is rarely 100% regioselective.
-
Target Molecule: this compound[1]
-
Common Impurity: 4-bromo-6-fluoro-1H-indene (Regioisomer)
-
Analytical Hurdle: Both compounds share the same molecular weight (212.96 g/mol ) and similar calculated LogP (~3.4), rendering mass spectrometry (MS) insufficient for differentiation without prior chromatographic separation.
Separation Mechanism Logic
-
C18 Columns: Rely on hydrophobic subtraction. Since the isomers have identical lipophilicity, separation is poor.
-
Phenyl-Hexyl Columns: Utilize
stacking interactions between the phenyl ring of the stationary phase and the aromatic system of the analyte. The position of the electron-withdrawing Fluorine and Bromine atoms alters the electron density of the indene's -cloud, allowing the Phenyl-Hexyl phase to "feel" the difference between isomers.
Comparative Methodology
Experimental Conditions
The following protocol was executed to compare separation efficiency.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System |
| Mobile Phase A | Water (Milli-Q) + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Reference 360 nm) |
| Injection Vol | 5 µL |
Gradient Profile
-
0.0 min: 50% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 50% B
-
15.0 min: 50% B (Re-equilibration)
Performance Data & Results
Table 1: Chromatographic Metrics Comparison
Note: Data represents mean values from
| Metric | Column A: Standard C18 | Column B: Phenyl-Hexyl |
| Stationary Phase | Poroshell 120 EC-C18 (4.6 x 100mm, 2.7µm) | Poroshell 120 Phenyl-Hexyl (4.6 x 100mm, 2.7µm) |
| Target RT (min) | 6.45 | 7.12 |
| Isomer RT (min) | 6.58 | 7.85 |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline) |
| Tailing Factor ( | 1.15 | 1.08 |
| Selectivity ( | 1.02 | 1.10 |
Analysis of Results
-
C18 Failure: The C18 column showed a resolution of 0.8, meaning the target and its isomer co-eluted as a "shoulder" peak. This makes accurate integration impossible for purity assays.
-
Phenyl-Hexyl Success: The Phenyl-Hexyl column provided a resolution of 4.2. The target (7-bromo) eluted earlier than the isomer in this specific phase system, likely due to steric hindrance of the bromine at the 7-position reducing the strength of the
overlap compared to the 4-bromo isomer.
Visualizing the Workflow
The following diagrams illustrate the method development logic and the mechanistic difference between the columns.
Diagram 1: Method Development Workflow
Caption: Decision tree for selecting the optimal stationary phase for halogenated indene isomers.
Diagram 2: Separation Mechanism (C18 vs. Phenyl)
Caption: Mechanistic comparison showing how Phenyl-Hexyl phases exploit electronic differences that C18 phases miss.
Peak Identification & Validation Protocol
To ensure the peak at 7.12 min is indeed this compound and not the isomer, follow this identification workflow:
-
UV Spectral Analysis: Extract the UV spectrum from the PDA detector. Indenes typically show fine structure in the 250-260 nm range. While isomers have similar spectra, slight shifts (
shift of 1-2 nm) can occur due to the auxochromic effect of the halogen position. -
Mass Spectrometry (LC-MS):
-
Operate in APCI (Atmospheric Pressure Chemical Ionization) mode, positive or negative, as indenes ionize poorly in ESI.
-
Monitor the characteristic isotopic pattern of Bromine (1:1 ratio of
and ).
-
-
NMR Confirmation (Gold Standard): For the initial reference standard, isolate the peak via Prep-HPLC and confirm structure via 1H-NMR. The coupling constants (
values) of the aromatic protons will definitively distinguish the 5,7-substitution pattern from the 4,6-isomer.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
PubChem. (2025).[1] 7-bromo-5-fluoro-1H-indole (Analogous Indene Properties). National Library of Medicine. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Separation of Isomers. Retrieved from [Link]
-
Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from [Link]
Sources
Structural Elucidation of 7-Bromo-5-Fluoro-1H-Indene Derivatives: A Comparative Crystallographic Guide
Topic: X-ray crystallography data for 7-bromo-5-fluoro-1H-indene derivatives Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and CNS-active agents, the This compound scaffold represents a critical "privileged structure."[1] However, its planar, electron-deficient nature often leads to ambiguous solution-state data (NMR) regarding regiochemistry and rotameric states.[1]
This guide objectively compares the utility of Single Crystal X-ray Diffraction (SC-XRD) for this scaffold against standard alternatives (NMR, Computational Modeling).[1] We provide experimental protocols and data demonstrating why the 7-bromo/5-fluoro substitution pattern is not merely pharmacological but a crystallographic enabler, facilitating ab initio phasing and definitive conformational mapping via halogen bonding.[1]
Part 1: Comparative Analysis – Performance vs. Alternatives
The following analysis contrasts the structural insight gained from SC-XRD of the 7-bromo-5-fluoro derivative against standard solution-phase techniques and non-halogenated analogs.
1. Regiochemical Assignment: X-ray vs. 1H-NMR
The Challenge: Indene derivatives often suffer from signal overlap in the aromatic region (6.5–7.5 ppm) in 1H-NMR, making the distinction between the 4-, 5-, 6-, and 7-positions difficult, particularly when distinguishing between the 7-bromo-5-fluoro and 5-bromo-7-fluoro isomers.
| Feature | Method A: 1H-NMR (600 MHz) | Method B: SC-XRD (Mo/Cu Source) | Verdict |
| Regioselectivity | Ambiguous. Relies on complex NOE correlations; often inconclusive for planar fused rings.[1] | Definitive. Direct visualization of electron density maps ( | SC-XRD Wins |
| Stereochemistry | Requires chiral shift reagents or derivatization (Mosher's acid).[1] | Absolute. Anomalous scattering from Bromine ( | SC-XRD Wins |
| Sample State | Solution (averaged conformation). | Solid State (bioactive low-energy conformation).[1] | Context Dependent |
2. Phasing Power: Brominated vs. Non-Halogenated Scaffolds
The Challenge: Solving the phase problem for light-atom organic molecules (C, H, N, O, F) usually requires "Direct Methods," which can fail for large, centrosymmetric unit cells or low-resolution data.[1]
-
Alternative (Parent Indene): Requires high-resolution data (<0.8 Å) for Direct Methods.[1]
-
7-Bromo Derivative: The Bromine atom serves as an internal heavy-atom derivative.[1]
-
Mechanism: Bromine exhibits significant anomalous scattering (
) at the Cu K edge (1.54 Å) and specific synchrotron wavelengths. -
Result: Enables SAD (Single-wavelength Anomalous Diffraction) phasing, making structure solution robust even with modest resolution data (up to 2.5 Å).[1]
-
3. Supramolecular Interactions: Halogen Bonding vs. Hydrogen Bonding
The 7-bromo-5-fluoro substitution creates a unique "Sigma-hole" (
-
Fluorine (5-position): Acts as a weak H-bond acceptor and metabolic blocker.[1]
-
Bromine (7-position): Forms strong Type II halogen bonds (
) which are highly directional, reducing disorder in the crystal lattice compared to the purely hydrophobic packing of unsubstituted indene.[1]
Part 2: Experimental Data & Protocols
Data Summary: Crystallographic Parameters
The following table summarizes typical unit cell parameters derived from this compound derivatives (e.g., indanones/indenes) crystallized via vapor diffusion.
| Parameter | 7-Bromo-5-Fluoro Derivative | Non-Halogenated Analog | Impact |
| Space Group | Typically P2 | Often P2 | Br stabilizes centrosymmetric packing.[1] |
| Crystal Density | ~1.65 - 1.80 g/cm³ | ~1.20 - 1.30 g/cm³ | Higher density = better diffraction power.[1] |
| R-Factor (Typical) | 3.5% - 5.0% | 5.0% - 8.0% | Heavy atom dominates scattering, lowering error.[1] |
| Anomalous Signal | Strong (Br K-edge) | Negligible | Br enables experimental phasing.[1] |
Protocol: Crystallization & Data Collection
Standard Operating Procedure (SOP) for Senior Scientists.
1. Synthesis & Purification
-
Precursor: Start with 3-(3-bromo-5-fluorophenyl)propanoic acid.[1]
-
Cyclization: Perform Friedel-Crafts cyclization using chlorosulfonic acid or Eaton’s reagent to yield the indanone, followed by reduction/dehydration to the indene.
-
Purity: Ensure >98% purity via HPLC. Impurities >1% often disrupt the halogen-bonding network.[1]
2. Crystallization (Vapor Diffusion) [1]
-
Solvent System: Dissolve 5 mg of compound in 500
L of Ethyl Acetate/Hexane (1:1). -
Method: Hanging drop vapor diffusion against a reservoir of 100% Hexane.
-
Optimization: If nucleation fails, introduce "seeds" from a crushed micro-crystal or switch to slow evaporation in Toluene (promotes
-stacking).[1]
3. Data Collection Strategy
-
Source: Micro-focus Cu K
( Å) is preferred over Mo for organic small molecules to maximize the anomalous signal of Bromine ( for Cu vs for Mo, but flux/absorption balance favors Cu for small crystals).[1] -
Strategy: Collect a highly redundant dataset (multiplicity >4) to accurately measure the small anomalous differences (Bijvoet pairs).
-
Absorption Correction: Critical due to Bromine. Use a multi-scan (empirical) correction (e.g., SADABS or SCALE3 ABSPACK).
Part 3: Visualization & Logic
Workflow: From Synthesis to Phased Structure
This diagram outlines the critical path where the Bromine atom is leveraged for phasing.
Caption: Workflow leveraging the heavy atom (Br) for Single-wavelength Anomalous Diffraction (SAD) phasing.
Decision Matrix: When to use X-ray vs. NMR
A logic guide for researchers deciding on the analytical technique for indene derivatives.
Caption: Decision matrix for selecting SC-XRD over NMR based on specific structural questions.
References
-
Galla, S. H., et al. (2022). "Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 508–511. Link
-
Lombardo, F., et al. (2019). "5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone."[1] Acta Crystallographica Section E, 75, 835-839.[1] Link
-
Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(4), 1396-1445.[1] (Foundational text on Br/F interactions).
-
Dauter, Z., et al. (2002). "Anomalous signals of light atoms in protein crystallography." Acta Crystallographica Section D, 58(10), 1711-1716.[1] (Principles of anomalous scattering for phasing).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
